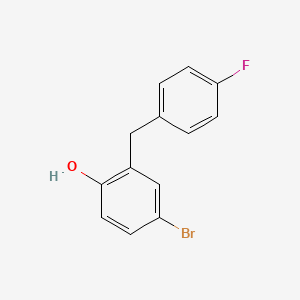
4-Bromo-2-(4-fluorobenzyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(4-fluorobenzyl)phenol is an organic compound with the molecular formula C13H10BrFO It is a derivative of phenol, characterized by the presence of bromine and fluorobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4-fluorobenzyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong nucleophile and an electron-withdrawing group on the aromatic ring to facilitate the substitution reaction .
Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to achieve the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
化学反应分析
Types of Reactions
4-Bromo-2-(4-fluorobenzyl)phenol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., halogens)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield corresponding quinones, while reduction can produce hydroxy derivatives .
科学研究应用
4-Bromo-2-(4-fluorobenzyl)phenol has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 4-Bromo-2-(4-fluorobenzyl)phenol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the benzyl group, which can affect its reactivity and applications.
4-Bromo-2-fluorobenzyl alcohol: Contains a hydroxyl group instead of a phenol group, leading to different chemical properties and uses.
4-(4-Bromo-2-fluorobenzyl)morpholine: Contains a morpholine ring, which can influence its biological activity and chemical behavior.
Uniqueness
4-Bromo-2-(4-fluorobenzyl)phenol is unique due to the presence of both bromine and fluorobenzyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where these properties are advantageous .
生物活性
4-Bromo-2-(4-fluorobenzyl)phenol is an aromatic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine and fluorine substituents, is being studied for its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C13H10BrF
- Molecular Weight : Approximately 293.12 g/mol
- Structure : The compound features a phenolic structure with a bromine atom at the 4-position and a fluorobenzyl group at the 2-position.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.
- Halogen Bonding : The presence of bromine and fluorine allows for halogen bonding, which can enhance binding affinity to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties:
- In Vitro Studies : Preliminary studies have shown that this compound possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated notable effectiveness against Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains were determined using the microbroth dilution method. Results indicated that the compound had lower MIC values compared to many synthetic antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
Anticancer Properties
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro studies on cancer cell lines have shown that this compound can induce apoptosis in certain types of cancer cells. It appears to inhibit cell proliferation and promote cell cycle arrest at the G1 phase.
- Mechanistic Insights : The mechanism underlying its anticancer effects may involve the modulation of signaling pathways associated with apoptosis and cell survival, particularly through the inhibition of anti-apoptotic proteins.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Efficacy : A study demonstrated that this compound was effective against multi-drug resistant strains of bacteria, showcasing its potential as a new class of antimicrobial agents .
- Cancer Treatment : Another study reported the use of this compound in combination therapies for enhancing the effectiveness of existing chemotherapeutics in cancer treatment protocols.
Research Findings Summary
属性
分子式 |
C13H10BrFO |
|---|---|
分子量 |
281.12 g/mol |
IUPAC 名称 |
4-bromo-2-[(4-fluorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H10BrFO/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8,16H,7H2 |
InChI 键 |
AADKCHWRVDEGOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















